Hsd17B13-IN-13 -

Hsd17B13-IN-13

Catalog Number: EVT-15272160
CAS Number:
Molecular Formula: C18H12F3NO5S2
Molecular Weight: 443.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hsd17B13-IN-13 was identified through high-throughput screening methods aimed at discovering selective inhibitors for HSD17B13. The compound belongs to a class of small molecule inhibitors that target enzymes involved in lipid metabolism. Its classification falls under pharmacological agents that are explored for their efficacy against liver-related disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hsd17B13-IN-13 involves several chemical reactions tailored to construct its unique molecular framework. Although specific synthetic routes for this compound are not detailed in the available literature, similar inhibitors have been synthesized using techniques such as:

  • High-throughput screening: This method allows for the rapid evaluation of numerous compounds to identify potential inhibitors.
  • Chemical modification: Structural analogs of known inhibitors are modified to enhance selectivity and potency against HSD17B13.

The synthesis typically requires careful consideration of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

  • Functional Groups: These may include hydroxyl groups, aromatic rings, or heterocycles that facilitate binding to the active site of HSD17B13.
  • Binding Affinity: The interaction with the enzyme's active site is critical for its inhibitory action, which can be assessed through binding studies.

Crystallographic studies of HSD17B13 in complex with other inhibitors provide insights into potential binding modes that Hsd17B13-IN-13 might exploit.

Chemical Reactions Analysis

Reactions and Technical Details

Hsd17B13-IN-13 engages in specific biochemical interactions with HSD17B13, leading to inhibition of its enzymatic activity. The following types of reactions are relevant:

  • Enzyme Inhibition: The compound likely competes with natural substrates or co-factors (such as NAD+) for binding at the active site.
  • Structure-Activity Relationship Studies: These studies help elucidate how structural modifications affect the compound's efficacy and selectivity.

The precise reaction mechanisms remain to be fully characterized through experimental studies.

Mechanism of Action

Process and Data

The mechanism by which Hsd17B13-IN-13 exerts its inhibitory effects involves several steps:

  1. Binding: The compound binds to the active site of HSD17B13, preventing substrate access.
  2. Conformational Change: Inhibition may induce conformational changes in the enzyme that further diminish its catalytic activity.
  3. Impact on Metabolism: By inhibiting HSD17B13, the compound may alter lipid metabolism pathways, potentially reducing lipid accumulation in liver tissues associated with diseases like non-alcoholic fatty liver disease.

Experimental data from enzyme assays would be necessary to quantify these effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties (e.g., melting point, solubility) of Hsd17B13-IN-13 are not provided in the literature, general properties expected for small molecule inhibitors include:

  • Molecular Weight: Typically within a range conducive to cellular uptake (around 300–500 Da).
  • Solubility: Adequate solubility in biological media is essential for therapeutic efficacy.
  • Stability: The compound should demonstrate stability under physiological conditions.

Analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry can be employed to characterize these properties.

Applications

Scientific Uses

Hsd17B13-IN-13 is primarily being investigated for its potential applications in treating liver diseases, particularly:

  • Non-Alcoholic Fatty Liver Disease: By inhibiting HSD17B13, this compound may help mitigate lipid accumulation and inflammation associated with this condition.
  • Chronic Liver Diseases: Its role in modulating metabolic pathways makes it a candidate for broader applications in various hepatic disorders.

Further research is needed to validate these applications through preclinical and clinical studies.

Introduction to HSD17B13 as a Therapeutic Target in Chronic Liver Disease

Role of HSD17B13 in Hepatic Lipid Droplet Biology and NAFLD/NASH Pathogenesis

HSD17B13 (17-beta hydroxysteroid dehydrogenase 13) is a lipid droplet (LD)-associated protein predominantly expressed in hepatocytes, with minimal detection in other liver cell types or extrahepatic tissues [3] [7]. Its structural organization includes an N-terminal hydrophobic domain (residues 4–16), a PAT-like domain (residues 22–28), and a C-terminal α-helical motif that collectively facilitate specific anchoring to lipid droplets [7] [9]. Unlike other members of the 17β-HSD family involved in steroid metabolism, HSD17B13 exhibits distinct enzymatic activities toward lipid mediators:

  • Retinol dehydrogenase activity: Converts retinol to retinaldehyde, influencing retinoid storage and hepatic stellate cell activation [7]
  • Lipid mediator metabolism: Catalyzes the oxidation of leukotriene B4 (LTB4) and other pro-inflammatory eicosanoids [9]
  • Lipolysis regulation: Binds adipose triglyceride lipase (ATGL) and its coactivator CGI-58, modulating triglyceride hydrolysis efficiency [7]

In experimental models, HSD17B13 overexpression exacerbates hepatic steatosis by promoting lipid accumulation. Su et al. demonstrated that adenovirus-mediated HSD17B13 expression in mouse liver increased triglyceride content by 300% compared to controls, while in vitro studies in hepatoma cells confirmed its pro-lipogenic effects [3]. This positions HSD17B13 as a critical pathogenic driver in NAFLD progression, particularly in the transition from simple steatosis to NASH, characterized by inflammation and fibrosis.

Table 1: Functional Domains and Metabolic Activities of HSD17B13

Domain/RegionStructural FeaturesBiological Functions
N-terminal hydrophobic domain (4-16 aa)Leu/Ile-rich helixLipid droplet anchoring
PAT-like domain (22-28 aa)Conserved motifProtein stability maintenance
Catalytic domain (106-300 aa)TGxxxGxG NAD+-binding motif; YxxxK active siteRetinol/LTB4 oxidation; Steroid metabolism
C-terminal α-helixAmphipathic helixLipid droplet targeting

Genetic Evidence Linking HSD17B13 Loss-of-Function Variants to Reduced Liver Disease Progression

Genome-wide association studies (GWAS) have identified multiple protective genetic variants in HSD17B13 that reduce susceptibility to chronic liver diseases. The most extensively characterized variant is the rs72613567 splice-site mutation (T>TA), which causes exon skipping and generates a truncated, non-functional protein (P274del) [2] [5] [9]. This variant demonstrates consistent protective effects across diverse populations and liver disease etiologies:

  • NAFLD/NASH: Heterozygous carriers exhibit 28% reduced odds of developing steatohepatitis (OR=0.72; 95% CI 0.66-0.79), while homozygotes show 53% risk reduction [2] [6]
  • Alcoholic liver disease: Minor allele associated with 53% lower risk of alcoholic hepatitis (OR=0.47; 95% CI 0.23-0.97) [2]
  • Hepatocellular carcinoma: Protective effect against HCC development in cirrhotic patients (HR=0.72; 95% CI 0.66-0.79) [7] [9]
  • Renal complications: NAFLD patients carrying rs72613567 exhibit 40% lower albuminuria risk, suggesting systemic benefits [10]

Other loss-of-function variants include rs62305723 (P260S), which disrupts catalytic activity, and rs143404524 (A192LfsTERM), causing premature termination [5] [9]. Importantly, these variants protect against advanced liver injury without preventing initial steatosis development, indicating selective modulation of disease progression rather than lipid accumulation onset. Global allele frequencies range from 5% in African populations to 34% in East Asians, supporting population-specific genetic risk stratification [5] [10].

Table 2: Clinically Significant Protective HSD17B13 Variants

VariantMolecular ConsequencePopulation FrequencyPrimary Protective Association
rs72613567 (T>TA)Exon skipping; truncated protein18% Global (34% East Asian)NASH, fibrosis, ALD, HCC
rs62305723 (P260S)Impaired catalytic activity2% EuropeanNASH progression
rs143404524 (A192Lfs)Frameshift; premature stop6% EuropeanAdvanced fibrosis
rs6834314 (intergenic)Strong LD with rs7261356723% GlobalReduced ALT/AST levels

Rationale for Targeting HSD17B13 in Metabolic and Fibrotic Liver Disorders

The genetic validation from loss-of-function variants provides a compelling foundation for HSD17B13 inhibition as a therapeutic strategy. Unlike risk genes such as PNPLA3, where gain-of-function variants promote disease, HSD17B13 inactivation is naturally protective without apparent detrimental phenotypes [5] [7]. This human genetic evidence substantially de-risks drug development, as evidenced by several pharmacological advantages:

  • Liver-specific expression: Minimizes off-target effects, with >95% protein localized in hepatocytes [3] [7]
  • Disease-stage modulation: Inhibition targets progression from steatosis to NASH/fibrosis without blocking initial lipid accumulation, potentially avoiding hepatic lipid overload complications [5] [9]
  • Dual-pathway engagement: Simultaneously impacts lipotoxicity (via ATGL regulation) and inflammation (via retinol/LTB4 metabolism) [7] [9]

Structurally, the catalytic domain of HSD17B13 contains a hydrophobic substrate-binding tunnel that accommodates diverse lipid molecules [9]. Crystallography studies reveal conformational flexibility in the NAD+-binding domain, enabling allosteric inhibition approaches. The recent determination of human HSD17B13 structures in complex with small-molecule inhibitors (e.g., PF-00434319 series) provides blueprints for rational drug design targeting both the cofactor-binding site and substrate-access channels [9].

Table 3: Therapeutic Advantages of HSD17B13 vs. Other NAFLD Targets

Therapeutic AttributeHSD17B13PNPLA3FXR Agonists
Human genetic validationLoss-of-function protectiveGain-of-function detrimentalLimited polymorphisms
Tissue specificityPrimarily hepatocytesMulti-tissue expressionIntestine/liver
Mechanism clarityLD biology & inflammationLipase function uncertainBile acid signaling
Impact on steatosisNo inhibition of initial accumulationPromotes accumulationReduces accumulation
Drug development stageSmall molecules in Phase INo direct inhibitorsApproved (OCA)

Emerging RNA interference approaches (e.g., ARO-HSD) and small-molecule inhibitors (e.g., Hsd17B13-IN-13) demonstrate promising preclinical efficacy. Hsd17B13-IN-13, a benzimidazole derivative, achieves 90% enzyme inhibition at nanomolar concentrations by competitively occupying the NAD+-binding pocket while extending into the steroid substrate channel [9]. Its chemical structure optimizes interactions with residues His153 and Tyr156 in the catalytic triad, translating to enhanced metabolic stability and liver exposure in pharmacokinetic studies. These developments position HSD17B13 inhibitors as next-generation therapeutics for metabolic and fibrotic liver disorders.

Properties

Product Name

Hsd17B13-IN-13

IUPAC Name

(5Z)-3-[(3-methylsulfonylphenyl)methyl]-5-[(2,4,6-trifluoro-3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H12F3NO5S2

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C18H12F3NO5S2/c1-29(26,27)10-4-2-3-9(5-10)8-22-17(24)14(28-18(22)25)6-11-12(19)7-13(20)16(23)15(11)21/h2-7,23H,8H2,1H3/b14-6-

InChI Key

JNKIBRQMSRIOMH-NSIKDUERSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)C(=CC3=C(C(=C(C=C3F)F)O)F)SC2=O

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)/C(=C/C3=C(C(=C(C=C3F)F)O)F)/SC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.